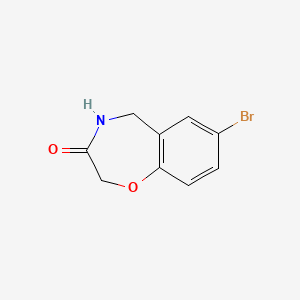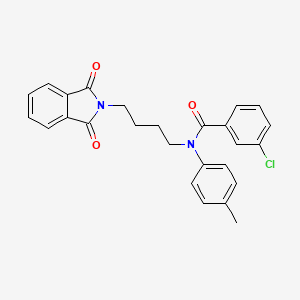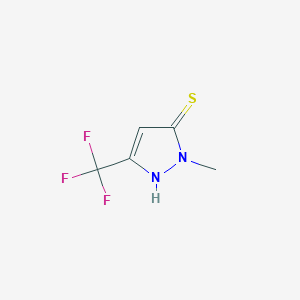![molecular formula C19H20N6O2 B2752925 6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415455-92-2](/img/structure/B2752925.png)
6-[5-(6-Ethoxypyridazine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the Paal–Knorr reaction, which involves the condensation of amines with diketones, is commonly used to synthesize pyrrole derivatives . Additionally, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring systems, including a pyrrole ring and a pyridine ring. Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom, while pyridine is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For example, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .科学的研究の応用
Synthesis and Molecular Docking
A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, showcasing the process of generating compounds with potential antimicrobial and antioxidant activities. This research involved molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies, suggesting these compounds' potential in drug discovery and development (Flefel et al., 2018).
Heterocyclic β-Enaminonitriles Synthesis
Gaber, Sherif, and Abu-Shanab (2005) contributed to the field by synthesizing new versatile enaminonitrile-type building blocks, leading to the creation of derivatives with pyrazole, pyrimidine, and pyridine rings. This study underscores the importance of these compounds in developing new chemical entities with potential therapeutic applications (Gaber, Sherif, & Abu-Shanab, 2005).
Chemical Transformations of Pyridine Derivatives
Ibrahim and El-Gohary (2016) focused on the chemical reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents, demonstrating the synthesis of various heterocyclic systems. This research highlights the versatility of pyridine derivatives in generating complex chemical structures with potential applications in drug design and material science (Ibrahim & El-Gohary, 2016).
Antimicrobial Activity of Pyridine Derivatives
Bogdanowicz et al. (2013) investigated the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives. This study provides valuable insights into the antimicrobial potential of these compounds, suggesting their utility in developing new antibacterial agents (Bogdanowicz et al., 2013).
Ultrasound-Assisted Synthesis for Corrosion Inhibition
Dandia et al. (2013) utilized ultrasound-assisted synthesis to create pyrazolopyridine derivatives, examining their effects as corrosion inhibitors for mild steel in acidic conditions. This study demonstrates the application of pyridine derivatives in industrial and engineering fields, offering solutions to corrosion challenges (Dandia et al., 2013).
特性
IUPAC Name |
6-[5-(6-ethoxypyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-2-27-18-6-4-16(22-23-18)19(26)25-11-14-9-24(10-15(14)12-25)17-5-3-13(7-20)8-21-17/h3-6,8,14-15H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNJDPRBCAIWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)
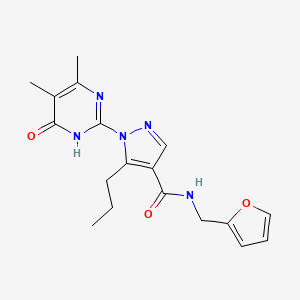



![2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine](/img/structure/B2752848.png)
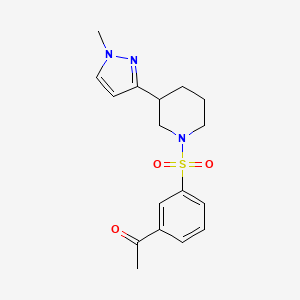
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2752851.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)
![[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B2752858.png)
